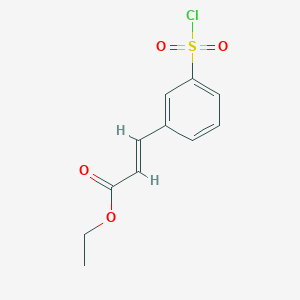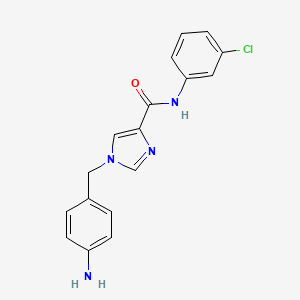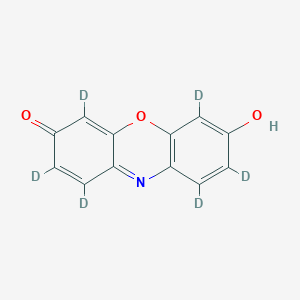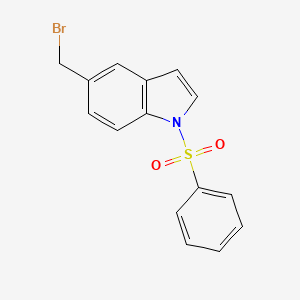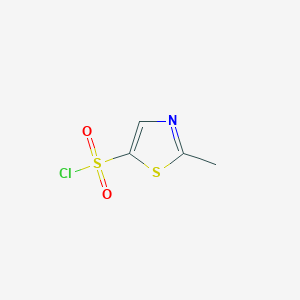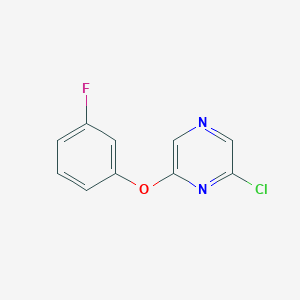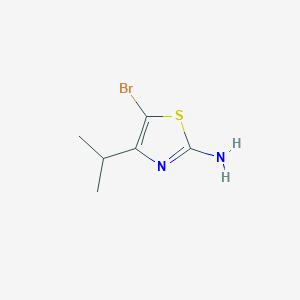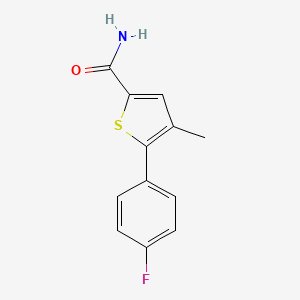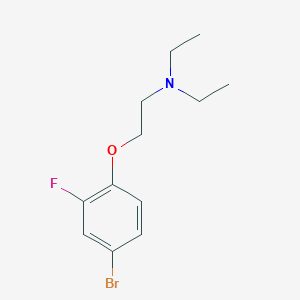
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane” involves reactions with bromine in dichloromethane and water .Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI code. For example, the SMILES string for “2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane” isFC1=CC(Br)=CC=C1OCC2CO2 . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as boiling point, density, refractive index, and flash point. For instance, “4-Bromo-2-fluorophenol” has a boiling point of 79 °C/7 mmHg, a density of 1.744 g/mL at 25 °C, and a refractive index of n 20/D 1.566 .Scientific Research Applications
Synthesis and Chemical Applications
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, was developed, addressing the need for an easily performed synthesis due to the absence of such in the literature. This synthesis process involved diazotization and aimed at improving yield and ease of product isolation while minimizing the formation of dark decomposition products. Methyl nitrite, despite its challenges, was utilized in this process, showcasing an innovative approach to handling toxic and volatile substances in chemical synthesis (Qiu et al., 2009).
Environmental Impact and Toxicology
The environmental concentrations and toxicology of brominated compounds, including tribromophenol, were reviewed to understand their ubiquity and impact. The study highlighted the need for further research on the toxicokinetics and toxicodynamics of these substances, indicating a gap in the current knowledge about their environmental behavior and potential health implications (Koch & Sures, 2018).
Fluorescent Chemosensors
Research into fluorescent chemosensors based on derivatives of phenolic compounds, such as 4-methyl-2,6-diformylphenol, has shown promising applications in detecting a variety of analytes. This includes metal ions and neutral molecules, highlighting the versatility of phenolic derivatives in developing highly selective and sensitive detection tools (Roy, 2021).
Novel Brominated Flame Retardants
A critical review of novel brominated flame retardants (NBFRs) in various environments revealed the need for more research on their occurrence, toxicity, and environmental fate. The study emphasized the importance of comprehensive monitoring and analytical methods to better understand the impact of NBFRs on health and the environment (Zuiderveen et al., 2020).
Pharmacology and Neurotoxicity
The pharmacological properties and toxicology of certain psychoactive substances, including new psychoactive substances (NPS), were explored, shedding light on the clinical effects and potential health risks associated with their use. This research contributes to understanding the mechanisms of action and the necessary healthcare response to NPS toxicity, providing a foundation for future legislation and public health protection (Nugteren-van Lonkhuyzen et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWHXMQRNDTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

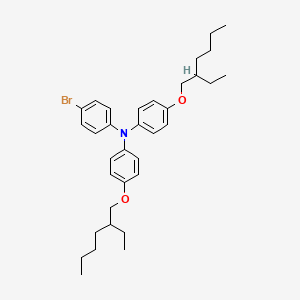
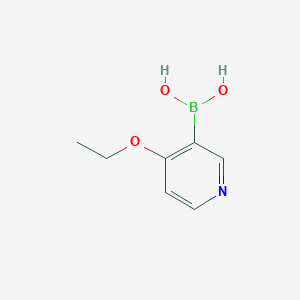
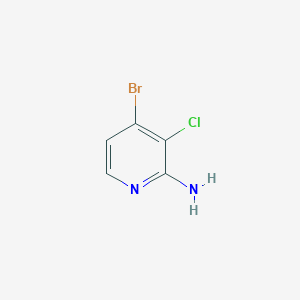
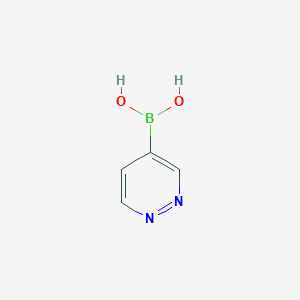
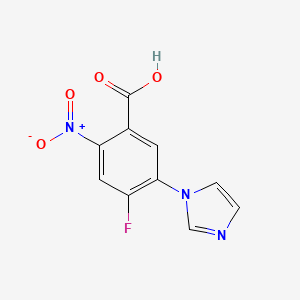
![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
